5-Fluoro-2-methylbenzenesulfonyl chloride
Overview
Description
5-Fluoro-2-methylbenzenesulfonyl chloride: is an organic compound with the chemical formula C7H6ClFO2S and a molecular weight of 208.64 g/mol . It is characterized by the presence of a fluorine atom, a methyl group, and a sulfonyl chloride group attached to a benzene ring. This compound is commonly used in organic synthesis due to its reactivity and versatility .
Mechanism of Action
Target of Action
It’s known that sulfonyl chloride compounds often react with amines, alcohols, and other nucleophiles .
Mode of Action
5-Fluoro-2-methylbenzenesulfonyl chloride, like other sulfonyl chlorides, is a reactive compound that can participate in various chemical reactions. It can react with nucleophiles, leading to the substitution of the chloride group .
Biochemical Pathways
The compound can be used to synthesize other molecules, which may have specific biochemical roles .
Result of Action
This compound can be used to synthesize other compounds. For example, it may be used to synthesize 1-(aminomethyl)-5-fluoro-N,N-dimethyl-benzenesulfonamide . The effects of these synthesized compounds would depend on their specific structures and targets.
Biochemical Analysis
Biochemical Properties
5-Fluoro-2-methylbenzenesulfonyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of sulfonamide derivatives. It interacts with various enzymes and proteins, primarily through nucleophilic substitution reactions. The sulfonyl chloride group in this compound is highly reactive and can form covalent bonds with nucleophilic amino acid residues in proteins, such as lysine and cysteine. This interaction can lead to the modification of enzyme activity and protein function, making it a useful tool in biochemical research .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It can influence cell function by modifying proteins and enzymes involved in critical cellular pathways. For instance, the compound can affect cell signaling pathways by altering the activity of kinases and phosphatases, which are essential for signal transduction. Additionally, this compound can impact gene expression by modifying transcription factors and other DNA-binding proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent modification of biomolecules. The sulfonyl chloride group reacts with nucleophilic sites on enzymes and proteins, forming stable sulfonamide linkages. This covalent binding can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. Additionally, the presence of the fluorine atom can enhance the compound’s reactivity and specificity, making it a potent inhibitor of certain enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions but can degrade over extended periods or under harsh conditions, such as high temperatures or extreme pH. Long-term exposure to this compound can lead to cumulative effects on cellular function, including persistent enzyme inhibition and altered gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound can selectively inhibit specific enzymes without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and organ dysfunction. Threshold effects are observed, where a critical concentration of the compound is required to elicit a measurable biological response .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes involved in sulfonation and detoxification processes. The compound can be metabolized by sulfonyltransferases, which transfer the sulfonyl group to other molecules, leading to the formation of sulfonated metabolites. These metabolites can further participate in biochemical reactions, affecting metabolic flux and altering metabolite levels in cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters and binding proteins, influencing its localization and accumulation in specific cellular compartments. This distribution pattern can affect the compound’s activity and function, as well as its potential toxicity .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the presence of a sulfonyl chloride group can facilitate the compound’s localization to the endoplasmic reticulum or Golgi apparatus, where it can modify proteins involved in secretory pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-methylbenzenesulfonyl chloride typically involves the sulfonylation of 5-fluoro-2-methylbenzenesulfonic acid. The reaction is carried out using thionyl chloride (SOCl2) as the sulfonylating agent. The reaction conditions usually include refluxing the mixture to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and controlled conditions to optimize yield and purity. The reaction mixture is often subjected to distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-2-methylbenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.
Reduction Reactions: The compound can be reduced to 5-fluoro-2-methylbenzenesulfonamide using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Reaction Conditions: Typically carried out in organic solvents such as dichloromethane (CH2Cl2) or tetrahydrofuran (THF) under anhydrous conditions.
Major Products:
Sulfonamides: Formed by the reaction with amines
Sulfonates: Formed by the reaction with alcohols
Sulfonothioates: Formed by the reaction with thiols
Scientific Research Applications
Chemistry: 5-Fluoro-2-methylbenzenesulfonyl chloride is widely used as a building block in organic synthesis. It is employed in the preparation of various sulfonamide and sulfonate derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize sulfonamide-based drugs, which exhibit a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties .
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. It serves as a key intermediate in the synthesis of dyes, pigments, and polymers .
Comparison with Similar Compounds
- 4-Fluoro-2-methylbenzenesulfonyl chloride
- 3-Fluoro-2-methylbenzenesulfonyl chloride
- 2-Fluoro-5-methylbenzenesulfonyl chloride
- 4-Fluoro-3-methylbenzenesulfonyl chloride
Comparison: 5-Fluoro-2-methylbenzenesulfonyl chloride is unique due to the specific positioning of the fluorine and methyl groups on the benzene ring. This positioning influences its reactivity and the types of derivatives it can form. Compared to its isomers, this compound may exhibit different reactivity patterns and selectivity in nucleophilic substitution reactions .
Properties
IUPAC Name |
5-fluoro-2-methylbenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFO2S/c1-5-2-3-6(9)4-7(5)12(8,10)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPEWBMJAUUSBLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80196197 | |
Record name | 5-Fluoro-2-methylbenzenesulphonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80196197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
445-05-6 | |
Record name | 5-Fluoro-2-methylbenzenesulphonyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000445056 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Fluoro-2-methylbenzenesulphonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80196197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-fluoro-2-methylbenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the synthetic significance of 5-Fluoro-2-methylbenzenesulfonyl chloride in the context of the presented research?
A1: In the study "Practical Synthesis of 4‐Fluoro‐2‐(methylthio)benzylamine and the Corresponding Sulfone and Sulfonamide" [], this compound serves as a key starting material for the synthesis of the sulfonamide analogue (compound 3) of 4-fluoro-2-(methylthio)benzylamine. This sulfonamide derivative is of interest due to its potential pharmaceutical applications. The authors utilize standard chemical transformations to effectively produce the desired sulfonamide from this compound.
Q2: Are there any alternative synthetic routes to the target compounds discussed in the paper that do not involve this compound?
A2: Yes, the research highlights the successful synthesis of 4-fluoro-2-(methylthio)benzylamine and its 2-methylsulfonyl analogue through two distinct methods []. The first method focuses on the manipulation of 4‐fluoro‐2‐bromobenzoic acid, utilizing dimethyl disulfide to introduce the methylthio moiety. Conversely, the second approach investigates the selective nucleophilic aromatic substitution of 2,4‐difluorobenzonitrile with methanethiolate. These alternative routes demonstrate the versatility in synthesizing the target compounds, offering potential benefits depending on factors like yield, cost-effectiveness, and reaction conditions.
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